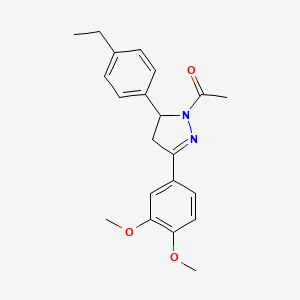![molecular formula C22H17N3O2 B11610866 2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11610866.png)
2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that features a triazole ring, a phenyl group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction or similar coupling reactions.
Attachment of the Hydroxyphenyl Group: This step often involves the use of a Suzuki coupling reaction to attach the hydroxyphenyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives and other reduced forms.
Substitution: Various substituted phenyl and triazole derivatives.
Aplicaciones Científicas De Investigación
2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-{3-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol: Similar structure but with a different position of the hydroxy group.
2-{3-[(E)-2-(2-methoxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The unique combination of the triazole ring, phenyl group, and hydroxyphenyl group in 2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H17N3O2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenol |
InChI |
InChI=1S/C22H17N3O2/c26-19-12-6-4-8-16(19)14-15-21-23-22(18-11-5-7-13-20(18)27)25(24-21)17-9-2-1-3-10-17/h1-15,26-27H/b15-14+ |
Clave InChI |
GGVQWZLCBIOGKE-CCEZHUSRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=CC=C3O)C4=CC=CC=C4O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=CC=C3O)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-ethyl 8-propan-2-yl (2E)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11610802.png)

![5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide](/img/structure/B11610817.png)
![N'-(benzo[cd]indol-2-yl)-3,4-dimethoxybenzohydrazide](/img/structure/B11610830.png)
![3-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid](/img/structure/B11610832.png)

![2,6-Dimethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11610846.png)
![2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(2-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11610851.png)
![methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11610853.png)
![Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11610858.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B11610872.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile](/img/structure/B11610873.png)
